molecular formula C15H15ClFNO4S B2868518 3-chloro-4-fluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzenesulfonamide CAS No. 2320686-29-9

3-chloro-4-fluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzenesulfonamide

Cat. No. B2868518
CAS RN: 2320686-29-9
M. Wt: 359.8
InChI Key: WHFIKRHSNWACMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-fluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H15ClFNO4S and its molecular weight is 359.8. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

Benzenesulfonamide derivatives have been explored for their potential in photodynamic therapy (PDT), an emerging treatment for cancer. The study by Pişkin et al. (2020) discusses the synthesis and characterization of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating significant photophysical and photochemical properties ideal for Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activity

Gul et al. (2016) synthesized new benzenesulfonamides with cytotoxic activities against tumor cells, highlighting their potential as carbonic anhydrase inhibitors and for further anti-tumor studies (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).

DNA Binding and Cleavage

González-Álvarez et al. (2013) reported on mixed-ligand copper(II)-sulfonamide complexes, examining their effects on DNA binding, cleavage, genotoxicity, and anticancer activity. The study suggests that the structure of the sulfonamide derivative influences its interaction with DNA, with implications for designing cancer therapeutics (González-Álvarez, Pascual-Álvarez, del Castillo Agudo, Castiñeiras, Liu-González, Borrás, & Alzuet-Piña, 2013).

Development of Cyclooxygenase-2 Inhibitors

Research into benzenesulfonamide derivatives has also contributed to the development of cyclooxygenase-2 (COX-2) inhibitors, with potential applications in treating inflammatory diseases. Hashimoto et al. (2002) identified a series of benzenesulfonamide derivatives as potent, selective COX-2 inhibitors, noting the impact of fluorine substitution on selectivity and potency (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

properties

IUPAC Name

3-chloro-4-fluoro-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO4S/c16-12-8-10(3-4-13(12)17)23(20,21)18-9-15(19)6-1-2-14-11(15)5-7-22-14/h3-5,7-8,18-19H,1-2,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFIKRHSNWACMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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